NADH dianion -

NADH dianion

Catalog Number: EVT-1590330
CAS Number:
Molecular Formula: C21H27N7O14P2-2
Molecular Weight: 663.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NADH(2-) is dianion of NADH arising from deprotonation of the two diphosphate OH groups; major species at pH 7.3. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, a hydrogen donor and a cofactor. It is a conjugate base of a NADH.
Overview

Nicotinamide adenine dinucleotide in its dianion form, commonly referred to as NADH dianion, is a crucial coenzyme involved in various biochemical processes. This compound plays a significant role in redox reactions, acting as an electron donor in metabolic pathways. The dianion form of NADH is particularly relevant in studies involving electron transfer and energy metabolism.

Source and Classification

NADH is derived from nicotinamide adenine dinucleotide, which exists in two forms: oxidized (NAD+) and reduced (NADH). The dianion form refers to the deprotonated state of NADH, where it carries two negative charges due to the loss of protons from its phosphate and ribose groups. This compound is classified under nucleotides and coenzymes, essential for cellular respiration and metabolic processes.

Synthesis Analysis

Methods

The synthesis of NADH can be achieved through various methods, including enzymatic and chemical approaches:

  1. Enzymatic Synthesis:
    • Using Lactate Dehydrogenase: This method involves the reduction of pyruvate to lactate, coupled with the oxidation of NADH to NAD+. The reaction can be reversed to produce NADH from lactate.
    • Using Alcohol Dehydrogenase: Ethanol can be oxidized to acetaldehyde while reducing NAD+ to NADH.
  2. Chemical Synthesis:
    • Chemical routes often involve the condensation of nicotinamide and adenine with subsequent phosphorylation steps to yield NADH.

Technical Details

The enzymatic methods typically require specific conditions such as pH, temperature, and the presence of cofactors like magnesium ions for optimal activity. Chemical synthesis may involve multiple steps, including protection-deprotection strategies for functional groups.

Molecular Structure Analysis

Structure

The molecular structure of NADH consists of two ribose sugars linked by a phosphate group, with nicotinamide and adenine moieties attached. The reduced form features an additional hydrogen atom on the nitrogen atom of the nicotinamide ring.

Data

  • Molecular Formula: C21H27N7O14P2
  • Molecular Weight: 663.4 g/mol
  • Structural Representation:
    NADH Structure:\text{NADH Structure}:
    NADH Structure
Chemical Reactions Analysis

Reactions

NADH participates in numerous biochemical reactions:

  1. Redox Reactions: It acts as a reducing agent, donating electrons in metabolic pathways such as glycolysis and the citric acid cycle.
  2. Hydride Transfer: NADH can transfer a hydride ion (H-) to substrates during oxidation-reduction reactions.

Technical Details

The kinetics of these reactions are influenced by factors such as substrate concentration, enzyme activity, and environmental conditions (pH and temperature). For example, during glycolysis, glucose is converted into pyruvate while reducing NAD+ to NADH.

Mechanism of Action

Process

The mechanism by which NADH functions involves several key steps:

  1. Electron Transfer: In metabolic pathways, NADH donates electrons to the electron transport chain, facilitating ATP production.
  2. Regeneration: After donating electrons, NADH is oxidized back to NAD+, which can then participate in further metabolic cycles.

Data

Studies have shown that the turnover rate of NADH in cellular respiration can vary significantly based on cellular demand for ATP and the availability of substrates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or pale yellow powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Sensitive to light and heat; should be stored under appropriate conditions (cool and dark).
  • pKa Values: The pKa values for the phosphate groups are approximately 1.0 and 7.0, indicating their acidic nature.
Applications

Scientific Uses

NADH dianion has several critical applications in scientific research:

  1. Metabolomics: Used extensively in metabolomic studies for profiling cellular metabolism.
  2. Biochemical Assays: Serves as a standard in assays measuring enzymatic activity related to redox reactions.
  3. Therapeutic Research: Investigated for its potential roles in energy metabolism disorders and aging-related studies.
Enzymatic Interactions of NADH Dianion

Role in Redox-Coupled Dehydrogenase Catalysis

The NADH dianion (NADH²⁻) serves as a primary electron donor in mitochondrial respiration, driving proton translocation through redox-coupled enzymes. In Complex I (NADH:ubiquinone oxidoreductase), NADH²⁻ binding initiates a conformational change that facilitates electron transfer from flavin mononucleotide (FMN) to ubiquinone via iron-sulfur clusters. This process is thermodynamically coupled to proton pumping across the inner mitochondrial membrane. Kinetic studies reveal that NADH oxidation exhibits a low apparent Km (2–7 μM) in the native quinone reductase activity, contrasting with the high Km (90–100 μM) observed for artificial electron acceptors like ferricyanide. This difference arises because quinone reduction involves rate-limiting reoxidation of the terminal iron-sulfur cluster N-2, whose positive redox potential (~−0.25 V) shifts the equilibrium constant (K₂) of intramolecular electron transfer, enhancing NADH²⁻ affinity [1].

The dissociation of the NAD⁺ product after hydride transfer contributes energetically to proton translocation. Redox-dependent changes in FMN affinity and nucleotide binding dynamics indicate that substrate release is a key energetic component of the proton-pumping mechanism. NADH²⁻ binding reduces FMN noncovalently, while subsequent electron transfer to N-2 triggers conformational strain that drives proton movement [1] [4].

Table 1: Kinetic Parameters of NADH in Complex I Catalysis

Electron AcceptorKm NADH (μM)Turnover (s⁻¹)Inhibition by NAD⁺
Ubiquinone (Q₁)2–7150None
Hexaammineruthenium>40–100VariableNone
Ferricyanide90–1001000*Moderate
Acetyl-NAD⁺100NDStrong (Ki=160–260 μM)

ND: Not determined; *Maximal rate relative to oxidase activity [1].

Allosteric Modulation of Glycerol-3-Phosphate Dehydrogenase (NAD⁺)

Cytosolic glycerol-3-phosphate dehydrogenase (GPD1, EC 1.1.1.8) utilizes NADH²⁻ to reduce dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), linking glycolysis to lipid biosynthesis. Structural analyses show that NADH²⁻ binds within a conserved Rossmann fold domain, with its adenine ring stabilized by hydrophobic residues and the dianionic pyrophosphate moiety forming salt bridges with Arg269. This binding induces a closed conformation that positions the nicotinamide ring near DHAP’s carbonyl group, optimizing hydride transfer [2] [7].

NADH²⁻ acts as an allosteric regulator by altering the enzyme’s oligomeric state. GPD1 functions as a dimer, and NADH²⁻ binding enhances subunit cooperativity, increasing catalytic efficiency (kcat/Km) by 20-fold. Mutational studies confirm that residues Lys204 and Asp260 form a hydrogen-bonding network that senses NADH²⁻ occupancy, transmitting conformational changes to the DHAP-binding site. This allostery is critical for maintaining cytosolic NAD⁺/NADH redox balance. Arabidopsis mutants lacking GPD1 exhibit 3-fold higher NADH/NAD⁺ ratios and accumulate reactive oxygen species due to impaired redox shuttling [2] [5] [7].

Table 2: Functional Comparison of Glycerol-3-Phosphate Dehydrogenase Isoforms

PropertyGPD1 (Cytosolic, NAD⁺-Dependent)GPD2 (Mitochondrial, FAD-Dependent)
GeneGPD1 (Chr 12q12-q13)GPD2 (Chr 2q24.1)
Quaternary StructureDimerTetramer
ReactionDHAP + NADH²⁻ → G3P + NAD⁺G3P → DHAP + FADH₂
Redox Shuttle RoleGenerates cytosolic G3POxidizes G3P, donates e⁻ to ubiquinone
Allosteric NADH²⁻ EffectEnhances dimer activityNot observed
Metabolic LinkLipid biosynthesisElectron transport chain [2] [7]

Kinetic Isotope Effects in Proton Transfer Reactions

Primary deuterium kinetic isotope effects (KIE) elucidate the mechanism of NADH²⁻-dependent proton/hydride transfers. In R-3-hydroxybutyrate dehydrogenase (HBDH), a short-chain dehydrogenase/reductase (SDR), D(kcat) values of 3.0–4.2 indicate that hydride transfer from NADH²⁻ to acetoacetate is partially rate-limiting. The reaction follows an ordered bi-bi mechanism: NADH²⁻ binds first, inducing active-site closure that desolvates the catalytic triad (Ser-Tyr-Lys). Quantum mechanics/molecular mechanics (QM/MM) simulations support a concerted transition state where hydride transfer (from C4 of NADH²⁻) and proton abstraction (by Tyr) occur synchronously. The KIE magnitude is modulated by active-site electrostatics: desolvation raises the pKa of Tyr, enhancing its basicity and promoting tunneling [8].

In triosephosphate isomerase (TIM), NADH²⁻ is not a direct cofactor but influences catalysis indirectly. Its product, DHAP, undergoes TIM-catalyzed isomerization to glyceraldehyde-3-phosphate. Primary KIEs in TIM reactions (Dkcat = 2.5–3.5) reveal that proton abstraction from DHAP’s C2 involves quantum tunneling. NADH²⁻-generated DHAP binds TIM, triggering loop closure that excludes water and creates a hydrophobic cage around catalytic Glu165. This environment lowers the dielectric constant, strengthening electrostatic stabilization of the enediolate transition state [3] [9].

Fig. 1: Energy Landscape of NADH-Dependent Reactions with KIE

Energy↑│    ‒‒‒‒‒‒► Isotope-Sensitive Step (Hydride Transfer)  │   /       \\  │  /         \\► Desolvated Closed State (Low Dielectric)  │ /           \\  │/             \\► Open State (Hydrated)  ├───────────────► Reaction Coordinate  * D(kcat) = 3.0–4.2 reflects energy barrier difference for C-H vs C-D cleavage  

Substrate Binding Dynamics in Triosephosphate Isomerase Activation

Triosephosphate isomerase (TIM, EC 5.3.1.1) activation relies on substrate-induced conformational changes, where the phosphodianion group of DHAP (generated by NADH²⁻-dependent GPD1) anchors the substrate. DHAP binding triggers a 10-Å movement of loop 6 (residues 166–176), transitioning TIM from an open (inactive) to closed (active) state. This closure:

  • Desolvates the Active Site: 8–10 water molecules are expelled, raising Glu165’s basicity by 3 pKa units via hydrophobic clamping by Ile172 and Leu232 [3].
  • Aligns Catalytic Residues: Glu165 moves 2 Å closer to DHAP’s C2, while His95 reorients to stabilize the enediolate intermediate via hydrogen bonding [9].
  • Enhances Electrostatic Preorganization: Lys12 forms a salt bridge with the substrate phosphate, contributing 80% of the transition-state stabilization energy (~10 kcal/mol) [3] [9].

Mutagenesis studies confirm that disrupting loop dynamics abolishes catalysis. The I172A mutation reduces kcat/Km by 100-fold due to impaired Glu165 positioning, while L232A decreases hydride retention in the product from 40% to 4%, confirming defective proton shuttling [3]. NADH²⁻’s metabolic role thus extends beyond electron transfer: by generating DHAP, it indirectly governs TIM’s activation cycle.

Table 3: Impact of TIM Loop Mutations on Catalytic Parameters

Mutationkcat/Km (Relative to WT)Hydride Retention in ProductEffect on Conformational Equilibrium
Wild-Type1.040%Favors closed state (KC = 0.1)*
I172A0.0113%Destabilizes closed state (ΔΔG = +1.5 kcal/mol)
L232A0.164%Stabilizes closed state (ΔΔG = −1.7 kcal/mol)
Δ170–17310⁻⁵NDAbolishes loop closure

KC = [EC]/[EO]; ND: Not determined [3] [9].

Properties

Product Name

NADH dianion

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

Molecular Formula

C21H27N7O14P2-2

Molecular Weight

663.4 g/mol

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/p-2/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-L

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

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